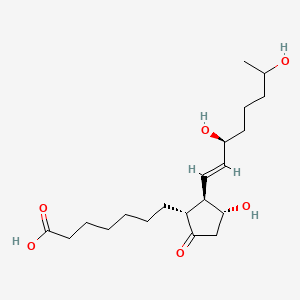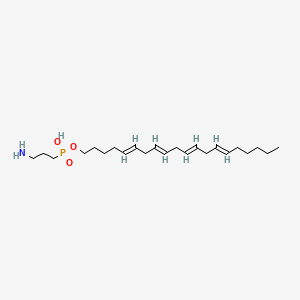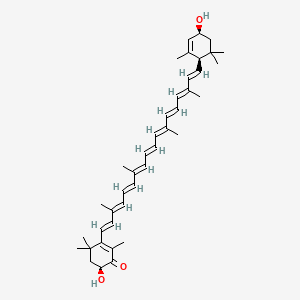
Gibberellin A19
Übersicht
Beschreibung
Gibberellin A19 is a member of the gibberellin family, which are diterpenoid acids known for their role as plant hormones. These compounds are crucial in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flower and fruit development . This compound, specifically, is one of the many gibberellins identified in plants and fungi, contributing to the complex signaling pathways that control plant physiology .
Wissenschaftliche Forschungsanwendungen
Gibberellin A19 has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Gibberellin A19, also known as Gibberellin 19, is a member of the gibberellin class of plant hormones. Its primary targets are the GA receptors , specifically the GID1 family . These receptors play a crucial role in many aspects of plant development, including seed germination, stem elongation, leaf expansion, pollen maturation, and the development of flowers, fruits, and seeds .
Mode of Action
This compound interacts with its targets through a mechanism involving the DELLA family of transcriptional regulators . When the levels of GA increase, GA molecules are more likely to bind to GID1 . This binding triggers a series of changes, including the degradation of DELLA proteins, which are growth repressors . This degradation allows for the activation of various growth-promoting genes .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It is tightly linked to its biosynthesis and catabolism, and these pathways integrate with other signaling pathways to regulate plant growth and development . The GA metabolism and response pathways are complex and involve many genes encoding GA response pathway components .
Pharmacokinetics
It is known that the concentration of ga in plants is very tightly regulated . This regulation is crucial for maintaining the balance between growth promotion and inhibition.
Result of Action
The action of this compound results in a variety of molecular and cellular effects. It promotes plant growth, particularly rescuing the growth of dwarf mutants of pea and maize . It also induces bolting in long-day rosette species . At the molecular level, it triggers the degradation of DELLA proteins, leading to the activation of growth-promoting genes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Environmental stimuli, including light and temperature, can affect plant processes by either changing the GA concentrations and/or altering the responsiveness to GA . For example, drought has been shown to affect GA pathways, and changes in GA activity can affect a plant’s response to water deficiency .
Biochemische Analyse
Biochemical Properties
Gibberellin A19 is a biologically active form of gibberellin that interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with the DELLA proteins, which are growth repressors. This compound binds to the gibberellin receptor GID1, forming a complex that interacts with DELLA proteins, leading to their degradation. This degradation releases the repression on growth-promoting genes, allowing for stem elongation and other growth processes .
Additionally, this compound is involved in the regulation of α-amylase production in the aleurone layer of seeds. This enzyme is crucial for the hydrolysis of starch into sugars during seed germination . The interaction of this compound with specific transcription factors and signaling pathways leads to the activation of α-amylase gene expression.
Cellular Effects
This compound influences various cellular processes, including cell elongation, division, and differentiation. In stem cells, this compound promotes elongation by increasing the plasticity of cell walls and stimulating cell division . This is achieved through the modulation of gene expression and the activation of specific signaling pathways.
In addition to its role in stem elongation, this compound affects other cellular processes such as seed germination, flowering, and fruit development. It influences cell signaling pathways by interacting with receptors and transcription factors, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the gibberellin receptor GID1. This binding induces a conformational change in GID1, allowing it to interact with DELLA proteins. The GID1-Gibberellin A19-DELLA complex is then recognized by the ubiquitin-proteasome pathway, leading to the degradation of DELLA proteins .
The degradation of DELLA proteins releases their repression on growth-promoting genes, resulting in the activation of these genes and subsequent growth responses. This mechanism highlights the importance of this compound in regulating plant growth and development at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under controlled conditions, but its activity can be influenced by factors such as light, temperature, and pH . Over time, this compound may undergo degradation, leading to a decrease in its biological activity.
Long-term studies have demonstrated that continuous exposure to this compound can result in sustained growth responses, such as prolonged stem elongation and delayed senescence . The exact temporal effects can vary depending on the experimental conditions and the specific plant species being studied.
Dosage Effects in Animal Models
While this compound is primarily studied in plants, some research has explored its effects in animal models. These studies have shown that the effects of this compound can vary with different dosages. At low doses, this compound may have minimal effects, while higher doses can lead to significant physiological changes .
In animal models, high doses of this compound have been associated with adverse effects such as toxicity and disruption of normal metabolic processes . These findings highlight the importance of carefully controlling the dosage of this compound in experimental settings to avoid potential negative effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its biosynthesis and catabolism. The biosynthesis of this compound involves multiple enzymatic steps, starting from geranylgeranyl diphosphate and proceeding through a series of intermediates . Key enzymes involved in this pathway include ent-kaurene synthase, ent-kaurene oxidase, and gibberellin oxidases.
The catabolism of this compound involves its conversion into inactive forms through hydroxylation and other modifications . These metabolic pathways are tightly regulated to ensure the proper balance of active and inactive gibberellins in the plant.
Transport and Distribution
This compound is transported and distributed within plant cells and tissues through specific transporters and binding proteins. Recent research has identified members of the NPF and SWEET protein families as key transporters of gibberellins . These transporters facilitate the movement of this compound from sites of synthesis to target tissues, where it exerts its effects.
The distribution of this compound within the plant is also influenced by its interactions with binding proteins, which can affect its localization and accumulation . These interactions are crucial for the precise regulation of gibberellin activity in different parts of the plant.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with its receptor GID1 and other signaling components . It can also be transported to the nucleus, where it influences gene expression by interacting with transcription factors.
Post-translational modifications, such as phosphorylation and ubiquitination, can affect the subcellular localization of this compound and its associated proteins . These modifications play a critical role in regulating the activity and function of this compound within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of gibberellins, including Gibberellin A19, typically involves complex organic synthesis techniques. The process often starts with the precursor ent-kaurene, which undergoes a series of oxidation and cyclization reactions to form the gibberellin structure . Specific reaction conditions, such as temperature, pH, and the presence of catalysts, are meticulously controlled to ensure the correct formation of the gibberellin molecule .
Industrial Production Methods: Industrial production of gibberellins, including this compound, is commonly achieved through fermentation processes using fungi such as Fusarium fujikuroi . This method leverages the natural biosynthetic pathways of the fungi to produce gibberellins in large quantities. The fermentation process is optimized through strain selection, nutrient management, and controlled environmental conditions to maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions: Gibberellin A19 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the gibberellin molecule to study its structure-activity relationships and to develop derivatives with enhanced biological activity .
Common Reagents and Conditions: Common reagents used in the chemical reactions of gibberellins include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired transformations .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while reduction reactions may yield deoxygenated gibberellin analogs .
Vergleich Mit ähnlichen Verbindungen
Gibberellin A19 is one of many gibberellins, each with unique structural features and biological activities. Similar compounds include Gibberellin A1, Gibberellin A3 (gibberellic acid), and Gibberellin A4 . While all gibberellins share a common diterpenoid structure, their specific functional groups and side chains confer distinct biological activities. This compound is unique in its specific role and potency in regulating certain aspects of plant growth compared to other gibberellins .
Eigenschaften
IUPAC Name |
(1S,2S,3S,4R,8R,9R,12S)-8-formyl-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-11-8-19-9-20(11,26)7-4-12(19)18(10-21)6-3-5-17(2,16(24)25)14(18)13(19)15(22)23/h10,12-14,26H,1,3-9H2,2H3,(H,22,23)(H,24,25)/t12-,13+,14+,17+,18+,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCQCPQAMDQEBY-YTJHIPEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)O)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50990063 | |
| Record name | Gibberellin A19 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50990063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gibberellin A19 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036896 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6980-44-5 | |
| Record name | Gibberellin A19 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6980-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gibberellin A19 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50990063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gibberellin A19 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036896 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
236 - 237 °C | |
| Record name | Gibberellin A19 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036896 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary function of Gibberellin A19 in plants?
A1: this compound serves as a key precursor to bioactive gibberellins, primarily Gibberellin A1 (GA1), which is known to regulate shoot elongation in various plant species. [, ]
Q2: How does the level of GA19 fluctuate in plants?
A2: Research indicates that GA19 levels can be influenced by factors such as light intensity and photoperiod. For instance, studies on Silver Birch (Betula pendula) revealed a potential photoperiodic control of GA19 metabolism, with lower turnover observed under short-day conditions compared to long-day conditions. []
Q3: Can you elaborate on the role of GA19 in the context of different photoperiods?
A3: Studies on woody species like Salix pentandra and hybrid aspen (Populus tremula × tremuloides) demonstrated that GA19 application did not effectively restore growth under short-day conditions, while GA20 and GA1 did. This suggests a photoperiodic regulation of GA19 conversion into its bioactive forms, impacting shoot elongation in response to day length. []
Q4: What are the primary plant sources where this compound has been identified?
A4: GA19 has been identified in various plant species, notably in yams (Dioscorea species) [, ], apple tissues [], and the legume Lathyrus odoratus. [] These findings highlight its presence across diverse plant families, suggesting a conserved role in plant growth and development.
Q5: Does the distribution of this compound vary within a plant?
A5: Yes, studies on Lathyrus odoratus revealed that GA19 distribution varies within the plant. Rapidly expanding internodes contained higher GA19 levels compared to GA20, while expanding leaflets exhibited the opposite trend. [] These findings suggest a differential regulation and potentially distinct roles of these gibberellins in various plant tissues.
Q6: How does this compound contribute to our understanding of dwarfing rootstocks in fruit trees?
A6: Research on apple trees suggests that dwarfing rootstocks may limit the supply of root-produced GA19 to the scion shoot apices. [] As GA19 is a precursor to GA1, which is essential for shoot extension growth, this reduced GA19 supply could be a contributing factor to the dwarfing effect observed in these trees.
Q7: Are there any other plant hormones that interact with this compound?
A7: Studies on apple trees indicate a potential interaction between GA19 and cytokinin, specifically zeatin riboside (ZR). Despite higher ZR concentrations in dwarfing rootstocks, these trees did not exhibit increased axillary growing points, suggesting that other hormonal signals, potentially involving GA19, are involved in regulating scion branching. []
Q8: What are the implications of identifying this compound and related gibberellins in rice?
A8: The identification of GA19, along with other gibberellins like GA1, GA20, GA29, and GA53 in rice shoots, underscores the significance of the 13-hydroxylation pathway in regulating vegetative growth. [] Furthermore, the presence of GA4 in rice anthers, but not in immature seeds, suggests a potential role for non-13-hydroxylated gibberellins in reproductive development. []
Q9: Can you provide insights into the biosynthetic pathways of this compound?
A9: The identification of GA19 and GA24 in various Dioscorea species suggests the coexistence of both early 13-hydroxylation and non-13-hydroxylation pathways in the biosynthesis of gibberellins within these plants. [, ] This highlights the complexity of gibberellin biosynthesis and its regulation across different plant species.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyano-3-{4-[(2,4-dimethyl-phenylcarbamoyl)-methoxy]-3-methoxy-phenyl}-acrylic acid ethyl ester](/img/structure/B1232373.png)
![2-[(Z)-[(2,3-dichloro-4-methoxyphenyl)-(furan-2-yl)methylidene]amino]oxy-N,N-diethylethanamine](/img/structure/B1232374.png)
![(2Z)-2-[(2-ethoxybenzoyl)hydrazinylidene]propanoic acid](/img/structure/B1232376.png)






![(4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1232388.png)


![(E)-7-[3-[(2-Hydroxy-3-phenylpropyl)amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1232391.png)

